Ethyl 2-(4-aminophenyl)-2-bromoacetate
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Overview
Description
Ethyl 2-(4-aminophenyl)-2-bromoacetate is an organic compound that belongs to the class of bromoacetates. It is characterized by the presence of an ethyl ester group, a bromine atom, and an aminophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-aminophenyl)-2-bromoacetate typically involves the bromination of ethyl 2-(4-aminophenyl)acetate. One common method is the reaction of ethyl 2-(4-aminophenyl)acetate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position relative to the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-aminophenyl)-2-bromoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form ethyl 2-(4-aminophenyl)acetate.
Oxidation: The amino group can be oxidized to form nitro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of ethyl 2-(4-aminophenyl)-2-azidoacetate or ethyl 2-(4-aminophenyl)-2-thiocyanatoacetate.
Reduction: Formation of ethyl 2-(4-aminophenyl)acetate.
Oxidation: Formation of ethyl 2-(4-nitrophenyl)-2-bromoacetate.
Scientific Research Applications
Ethyl 2-(4-aminophenyl)-2-bromoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-aminophenyl)-2-bromoacetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic attack. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-aminophenyl)acetate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-(4-nitrophenyl)-2-bromoacetate: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Ethyl 2-(4-aminophenyl)-2-chloroacetate: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
Uniqueness
Ethyl 2-(4-aminophenyl)-2-bromoacetate is unique due to the presence of both an amino group and a bromine atom, which confer distinct reactivity patterns
Properties
CAS No. |
1196156-39-4 |
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Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
ethyl 2-(4-aminophenyl)-2-bromoacetate |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2,12H2,1H3 |
InChI Key |
MZAJZLVQNNEJEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)N)Br |
Origin of Product |
United States |
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